molecular formula C16H17NO2 B336460 4-ethoxy-N-(2-methylphenyl)benzamide

4-ethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B336460
M. Wt: 255.31 g/mol
InChI Key: BNWPFZLDQOYQKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 4-ethoxy-N-(2-methylphenyl)benzamide represents a substituted benzamide derivative characterized by specific functional group positioning that influences its chemical and physical properties. According to IUPAC nomenclature standards, this molecule is systematically named as this compound, reflecting the ethoxy substituent at the para-position of the benzoyl ring and the 2-methylphenyl group attached to the amide nitrogen. The compound is officially registered under CAS number 346693-56-9, providing unambiguous identification in chemical databases and regulatory frameworks.

The molecular formula C₁₆H₁₇NO₂ indicates a molecular composition consisting of sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition results in a molecular weight of 255.31 g/mol, positioning it within the typical range for substituted benzamide derivatives used in pharmaceutical applications. The structural arrangement features a central benzamide core with an ethoxy group (-OCH₂CH₃) substituted at the para-position of the benzoyl ring, while the amide nitrogen is bonded to a 2-methylphenyl group, creating a specific three-dimensional architecture that influences the compound's biological and chemical properties.

Structural Representations and Connectivity

The molecular connectivity of this compound can be precisely described through various structural representation methods, each providing unique insights into the compound's architecture. The InChI (International Chemical Identifier) representation "InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)" provides a standardized description of the molecular structure, indicating the specific connectivity pattern and stereochemical features. The corresponding InChI Key "BNWPFZLDQOYQKW-UHFFFAOYSA-N" serves as a unique molecular identifier for database searches and computational applications.

The SMILES notation "O(CC)C1C=CC(=CC=1)C(NC1C=CC=CC=1C)=O" offers a linear representation of the molecular structure, facilitating computational analysis and structural comparisons. This notation clearly illustrates the connectivity between the ethoxy group, the benzene ring, the carbonyl group, and the 2-methylphenyl substituent. The structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, with the ethoxy and methyl groups contributing to hydrophobic character while the amide functionality provides polar interactions. The overall molecular geometry is influenced by the planar nature of the aromatic rings and the partial double-bond character of the amide linkage, resulting in restricted rotation around the C-N bond.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-14-10-8-13(9-11-14)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

BNWPFZLDQOYQKW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 4-ethoxy-N-(2-methylphenyl)benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, such as:

  • Oxidation : Can produce carboxylic acids or ketones.
  • Reduction : May yield alcohols or amines.
  • Substitution Reactions : Useful for introducing new functional groups.

These properties make it a valuable compound in the development of new materials and chemical processes.

Biology

Research has indicated that this compound exhibits notable biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in vitro. It appears to inhibit the NF-kB signaling pathway, essential in inflammatory responses. For example, in murine models, it demonstrated reduced paw edema and lower expression levels of inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains. In clinical evaluations, it showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.

Medicine

The therapeutic applications of this compound are being explored in several areas:

  • Diabetes Management : As a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is linked to insulin signaling pathways, this compound may help enhance insulin-stimulated glucose uptake without significant cytotoxicity .
  • Pharmacological Studies : Ongoing research is investigating its interactions with various biological targets to understand its mechanism of action better. Techniques such as molecular docking simulations are employed to elucidate these interactions.

Study 1: Anti-inflammatory Effects

In a controlled study involving murine models of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups. Histological analyses indicated decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the antimicrobial efficacy of this compound against common pathogens. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
4-Ethoxy-N-(2-methylphenyl)benzamide* C₁₆H₁₇NO₂ 255.31 4-ethoxy, N-(2-methylphenyl) Hypothesized pharmacological activity
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₃ 357.16 4-bromo, N-(4-methoxy-2-nitrophenyl) Crystallographic studies
2-Chloro-N-(4-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 273.71 2-chloro, N-(4-methoxyphenyl) Orthogonal aromatic ring conformation
4-Ethoxy-N-(3-fluorophenyl)benzamide C₁₅H₁₄FNO₂ 271.28 4-ethoxy, N-(3-fluorophenyl) Industrial pesticide intermediate
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C₂₄H₂₁N₂O₂S 401.50 4-methoxy, thiazole-linked substituent Potential ABCG2 inhibition
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) C₂₃H₂₈ClFN₃O₃ 463.94 Ethoxy, morpholine, fluorobenzyl Potent gastrokinetic agent

*Hypothetical molecular weight calculated based on structural formula.

Key Observations:

The N-(2-methylphenyl) group introduces steric hindrance, contrasting with the planar N-(4-methoxyphenyl) group in , which adopts a 45.9° dihedral angle relative to the benzamide core .

Crystallographic Conformation :

  • Analogs like 4MNB exhibit two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the lattice . The target compound’s 2-methylphenyl group may reduce symmetry, complicating crystallization.

Pharmacological Relevance :

  • AS-4370 () demonstrates that ethoxy-substituted benzamides with bulky N-substituents (e.g., morpholine-fluorobenzyl) exhibit gastrokinetic activity. The target compound’s 2-methylphenyl group may similarly modulate receptor interactions .
  • Thiazole-containing analogs () highlight the role of heterocyclic rings in enhancing bioactivity, though the target compound lacks this feature .

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